molecular formula C13H18N2O5S B8505069 1-({[4-(Methylsulfonyl)-2-nitrophenyl]amino}methyl)cyclopentanol

1-({[4-(Methylsulfonyl)-2-nitrophenyl]amino}methyl)cyclopentanol

Cat. No. B8505069
M. Wt: 314.36 g/mol
InChI Key: FWGUOOICDGOOIX-UHFFFAOYSA-N
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Patent
US07598393B2

Procedure details

The title compound was prepared according to the procedure described in Step A of Example 5 from 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene (Acros Organics) and 1-(aminomethyl)cyclopentanol hydrochloride (J. Med. Chem. 1981, 24, 7-12).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH3:11])(=[O:10])=[O:9])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].Cl.[NH2:16][CH2:17][C:18]1([OH:23])[CH2:22][CH2:21][CH2:20][CH2:19]1>>[CH3:11][S:8]([C:5]1[CH:6]=[CH:7][C:2]([NH:16][CH2:17][C:18]2([OH:23])[CH2:22][CH2:21][CH2:20][CH2:19]2)=[C:3]([N+:12]([O-:14])=[O:13])[CH:4]=1)(=[O:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCC1(CCCC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=CC(=C(C=C1)NCC1(CCCC1)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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